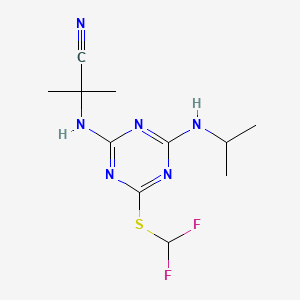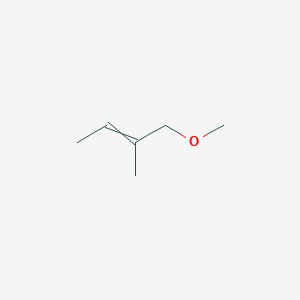
2-Butene, 1-methoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene, 1-methoxy-2-methyl- is an organic compound with the molecular formula C6H12O It is a derivative of butene, where a methoxy group and a methyl group are attached to the second carbon of the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1-methoxy-2-methyl- can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butene with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of the methoxy group to the butene.
Industrial Production Methods
Industrial production of 2-Butene, 1-methoxy-2-methyl- often involves the dehydrogenation of isopentane followed by liquid-phase isomerization. This process is typically carried out using sulfonic acid cation exchangers and distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Butene, 1-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alkanes or alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Butene, 1-methoxy-2-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 2-Butene, 1-methoxy-2-methyl- involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electrophilic attack by oxidizing agents, leading to the formation of carbocation intermediates. These intermediates then react with nucleophiles to form the final products .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-butene: Shares a similar structure but lacks the methoxy group.
2-Methyl-1-butene: Another isomer with a different arrangement of the double bond and substituents.
1-Methoxy-2-methylpropane: Similar in having a methoxy group but differs in the carbon chain structure.
Uniqueness
2-Butene, 1-methoxy-2-methyl- is unique due to the presence of both a methoxy group and a methyl group on the butene chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
99349-19-6 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
1-methoxy-2-methylbut-2-ene |
InChI |
InChI=1S/C6H12O/c1-4-6(2)5-7-3/h4H,5H2,1-3H3 |
InChI Key |
WHATVSMTILGUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


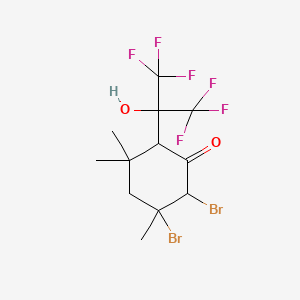

![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
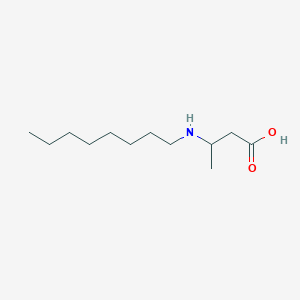
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)


![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)
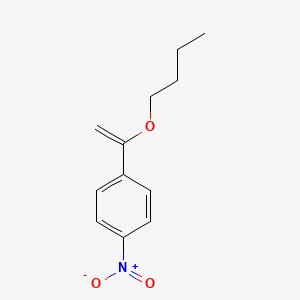
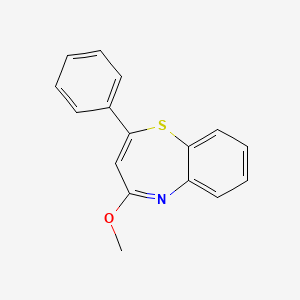
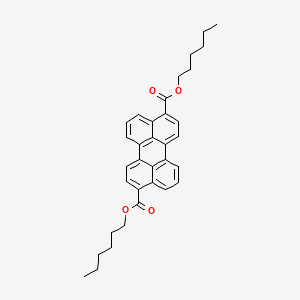
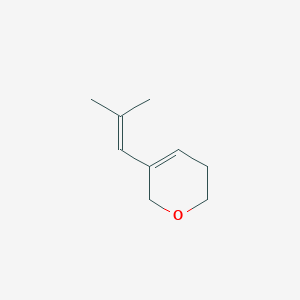
![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
